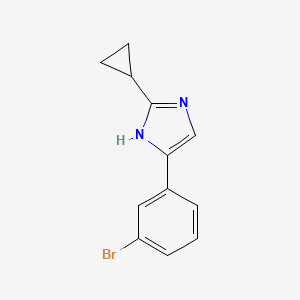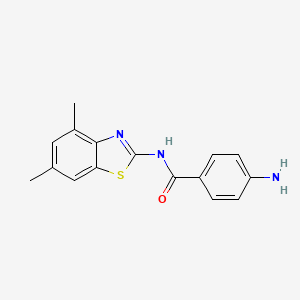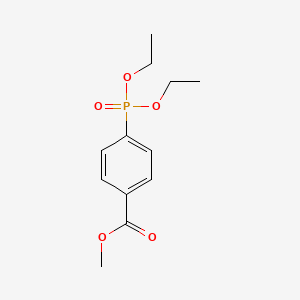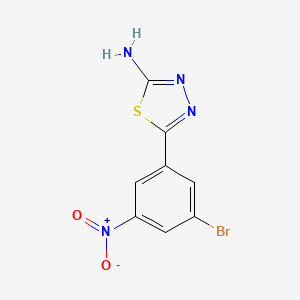
4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole is a heterocyclic compound that features a bromophenyl group and a cyclopropyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the following steps:
Friedel-Crafts Acylation:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Imidazole Formation: The final step involves the formation of the imidazole ring, which can be achieved through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide or amine groups replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of action of various biological processes.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic amino acids in the active site of enzymes, while the imidazole ring can form hydrogen bonds with polar residues. The cyclopropyl group adds steric bulk, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-bromophenyl)-1H-pyrazole
- 4-(3-bromophenyl)-1H-pyrazole
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole is unique due to the presence of both a cyclopropyl group and an imidazole ring, which confer distinct steric and electronic properties. This combination enhances its potential as a versatile scaffold in drug design and materials science, distinguishing it from other bromophenyl derivatives.
Propriétés
Formule moléculaire |
C12H11BrN2 |
|---|---|
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-2-cyclopropyl-1H-imidazole |
InChI |
InChI=1S/C12H11BrN2/c13-10-3-1-2-9(6-10)11-7-14-12(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,15) |
Clé InChI |
PORPGMTWRPSGIV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC=C(N2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)





![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)
